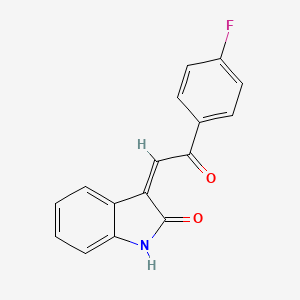

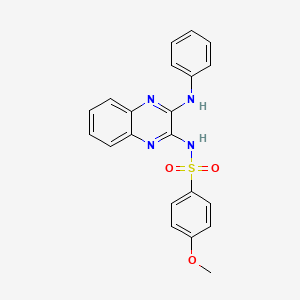

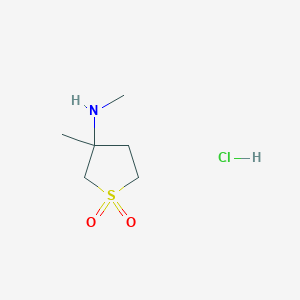

3-(4-Fluorophenacylidene)indoline-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While specific synthesis methods for “3-(4-Fluorophenacylidene)indoline-2-one” were not found, there are studies on the synthesis of related 3-substituted-indolin-2-one derivatives . For instance, one study synthesized 19 3-substituted-indolin-2-one derivatives and found that 3-(3-hydroxyphenyl)-indolin-2-one showed the highest anti-inflammatory activity . Another study designed and synthesized a new series of indoline-2-one derivatives based on the essential pharmacophoric features of VEGFR-2 inhibitors .Molecular Structure Analysis

Indoline, also named 2,3-dihydroindole, consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . It is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties .Chemical Reactions Analysis

While specific chemical reactions involving “3-(4-Fluorophenacylidene)indoline-2-one” were not found, there are studies on the chemical reactions of related indoline derivatives . For example, one study evaluated the anti-inflammatory activity of 3-substituted-indolin-2-one derivatives . Another study assessed the anti-proliferative activities of indoline-2-one derivatives against breast (MCF-7) and liver (HepG2) cancer cell lines .Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Applications

A study by Başoğlu et al. (2012) involved the synthesis of linezolid-like molecules, including compounds derived from 3-fluoro-4-(morpholin-4-yl)aniline, to evaluate their antimicrobial activities. The synthesized compounds displayed good antitubercular activities, indicating potential applications in treating bacterial infections, especially tuberculosis (Başoğlu, Yolal, Demirba, & Bektaş, 2012).

Cancer Research and Cytotoxicity

Huang et al. (2018) reported on the diastereoselective synthesis of dispirooxindoles via a cycloaddition reaction, which showed cytotoxicities against mouse breast cancer cells and human liver cancer cells. This highlights the compound's potential as a lead for developing new cancer therapies (Huang, Huang, Sun, & Yan, 2018).

Optical Applications and Fluorescence Technologies

Park et al. (2015) explored the synthesis of a new class of fluorophores, indolizino[3,2-c]quinolines, demonstrating unique optical properties suitable for use as fluorescent probes in aqueous systems. This work suggests applications in biomedical imaging and fluorescence-based technologies (Park, Kwon, Lee, & Kim, 2015).

Anticancer Properties and DNA Binding

Gu et al. (2017) synthesized 9-fluoro-6H-indolo[2,3-b]quinoxaline derivatives, evaluating their antitumor agents' potential and studying their DNA binding properties. These compounds exhibited increased DNA binding affinity and antitumor activity, suggesting their utility in cancer therapy and as tools for studying DNA interactions (Gu, Li, Ma, Li, Zhou, Ding, Zhang, Wang, & Zhou, 2017).

Anti-Inflammatory and Analgesic Activities

Sarva et al. (2016) focused on synthesizing bioactive bis(indolyl)methanes, showing significant anti-inflammatory activity compared to standard drugs. This indicates the potential of such compounds in developing new anti-inflammatory and analgesic therapies (Sarva, Harinath, Sthanikam, Ethiraj, Vaithiyalingam, & Cirandur, 2016).

Propiedades

IUPAC Name |

(3Z)-3-[2-(4-fluorophenyl)-2-oxoethylidene]-1H-indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10FNO2/c17-11-7-5-10(6-8-11)15(19)9-13-12-3-1-2-4-14(12)18-16(13)20/h1-9H,(H,18,20)/b13-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLUFVMJZPFKJCP-LCYFTJDESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)C3=CC=C(C=C3)F)C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)/C(=C/C(=O)C3=CC=C(C=C3)F)/C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Fluorophenacylidene)indoline-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Cyclopropyl-3-{2-oxo-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2720844.png)

![4-(2,4-dichlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2720855.png)

![[1-(2-Chlorobenzoyl)piperidin-3-yl]methanol](/img/structure/B2720859.png)

![N-[2-[1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide](/img/structure/B2720861.png)

![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-fluorophenyl)methanone](/img/structure/B2720862.png)